N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide
Overview
Description
N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide: is a chemical compound that belongs to the class of organic compounds known as benzylamines. This compound is characterized by the presence of a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, a methoxy group, and a propanamine moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide typically involves the following steps:
Preparation of 2,6-difluorobenzyl bromide: This intermediate can be synthesized by reacting 2,6-difluorotoluene with hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide.
Formation of N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine: The 2,6-difluorobenzyl bromide is then reacted with 1-methoxy-2-propanamine under basic conditions to form the desired amine.
Conversion to Hydrobromide Salt: The free base of N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine is treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzyl bromide moiety.
Oxidation and Reduction Reactions: The methoxy and amine groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and secondary amines.
Oxidation Products: Oxidation can yield aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Biochemical Studies: It is used in studies exploring enzyme interactions and receptor binding.
Industry:
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
2,6-Difluorobenzyl bromide: Shares the benzyl bromide moiety but lacks the methoxy and propanamine groups.
N-(2,6-difluorobenzyl)-1-propanamine: Similar structure but without the methoxy group.
1-Methoxy-2-propanamine: Contains the methoxy and propanamine groups but lacks the benzyl moiety.
Uniqueness: N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and propanamine groups enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.BrH/c1-8(7-15-2)14-6-9-10(12)4-3-5-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEQKLCWJXFCNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC=C1F)F.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-62-6 | |
Record name | Benzenemethanamine, 2,6-difluoro-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.